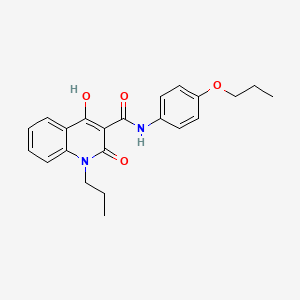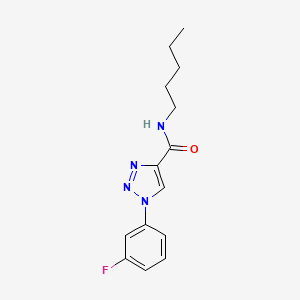![molecular formula C24H23N3OS2 B11203749 3-amino-N-(2-methylphenyl)-4-(2-thienyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B11203749.png)
3-amino-N-(2-methylphenyl)-4-(2-thienyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-N-(2-methylphenyl)-4-(2-thienyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide is a complex organic compound with a unique structure that combines various functional groups, including an amino group, a thienyl group, and a cyclohepta[b]thieno[3,2-e]pyridine core. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 3-amino-N-(2-methylphenyl)-4-(2-thienyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide involves multiple steps, typically starting with the preparation of the cyclohepta[b]thieno[3,2-e]pyridine core. This can be achieved through a series of cyclization reactions, often involving the use of thienyl and phenyl precursors. The amino group is introduced through nucleophilic substitution reactions, and the final compound is obtained through amide bond formation .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Scientific Research Applications
3-amino-N-(2-methylphenyl)-4-(2-thienyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and thienyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar compounds include other thieno[3,2-e]pyridine derivatives, which share the core structure but differ in the substituents attached to the core. These compounds can have varying biological activities and chemical properties.
Properties
Molecular Formula |
C24H23N3OS2 |
|---|---|
Molecular Weight |
433.6 g/mol |
IUPAC Name |
6-amino-N-(2-methylphenyl)-8-thiophen-2-yl-4-thia-2-azatricyclo[7.5.0.03,7]tetradeca-1(9),2,5,7-tetraene-5-carboxamide |
InChI |
InChI=1S/C24H23N3OS2/c1-14-8-5-6-10-16(14)26-23(28)22-21(25)20-19(18-12-7-13-29-18)15-9-3-2-4-11-17(15)27-24(20)30-22/h5-8,10,12-13H,2-4,9,11,25H2,1H3,(H,26,28) |
InChI Key |
SLNXLPZSCSDCDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(C3=C(C4=C(CCCCC4)N=C3S2)C5=CC=CS5)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-amino-N-(4-bromophenyl)-4-(furan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B11203670.png)



methanone](/img/structure/B11203688.png)
![Ethyl (2-{[(4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinyl)carbonyl]amino}-1,3-thiazol-4-YL)acetate](/img/structure/B11203691.png)
![1-Benzyl-1-[[1-[(2-chlorophenyl)methyl]pyrrol-2-yl]methyl]-3-(2-methylphenyl)thiourea](/img/structure/B11203693.png)
![N-(2-fluorobenzyl)-1-(4-methylphenyl)-1H-pyrido[2,3-e][1,3,4]thiadiazine-3-carboxamide 4,4-dioxide](/img/structure/B11203697.png)
![[3-amino-4-(2-furyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl](4-methylphenyl)methanone](/img/structure/B11203708.png)
![5-{[4-(4-Ethoxyphenyl)-1,3-thiazol-2-yl]methyl}-3-(3-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B11203735.png)

![1-[(4-Methylpiperidino)sulfonyl]-3-piperidinecarboxylic acid](/img/structure/B11203742.png)
![Butyl 3-cyano-3-hydroxy-1-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B11203748.png)
![N-[2-(4-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]pentanamide](/img/structure/B11203753.png)
